1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide
Description
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a synthetic isoquinoline derivative with a complex structure featuring dual benzyl substituents and halogenation. Its molecular formula is C₃₀H₂₇ClN₂O₂·HBr, combining a benzyl group at position 1, a 4-chlorobenzyl group at position 4, and dimethoxy substitutions at positions 6 and 7 of the isoquinoline core. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
CAS No. |
62334-32-1 |
|---|---|
Molecular Formula |
C25H23BrClNO2 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-benzyl-4-[(4-chlorophenyl)methyl]-6,7-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C25H22ClNO2.BrH/c1-28-24-14-21-19(12-18-8-10-20(26)11-9-18)16-27-23(22(21)15-25(24)29-2)13-17-6-4-3-5-7-17;/h3-11,14-16H,12-13H2,1-2H3;1H |
InChI Key |
ICEIWPOMHQRZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=C2CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)OC.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves multiple steps. One common synthetic route includes the condensation of intermediate compounds under specific reaction conditions. For instance, intermediate 5 and methoxymethylamine hydrochloride undergo a condensation reaction to form intermediate 6, which is then reacted with methyl magnesium bromide at 90°C for 50 minutes . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies related to cellular processes and molecular interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a core isoquinoline structure with Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline), a well-known vasodilator. Key structural differences include:
- Substituents : The target compound has a benzyl and 4-chlorobenzyl group, whereas Papaverine has a single 3,4-dimethoxybenzyl group.
- Salt Form : The hydrobromide counterion in the target compound contrasts with Papaverine’s freebase form, affecting solubility and bioavailability.
| Parameter | 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline Hydrobromide | Papaverine |
|---|---|---|
| Molecular Formula | C₃₀H₂₇ClN₂O₂·HBr | C₂₀H₂₁NO₄ |
| Molecular Weight | ~580.9 g/mol | 339.4 g/mol |
| Key Substituents | 1-Benzyl, 4-(4-chlorobenzyl), 6,7-dimethoxy | 1-(3,4-dimethoxybenzyl), 6,7-dimethoxy |
| Halogen Presence | Yes (Cl) | No |
| Salt Form | Hydrobromide | Freebase |
Pharmacological Implications
- Receptor Binding : Chlorine’s electron-withdrawing effects may alter interactions with calcium channels or phosphodiesterase enzymes, a mechanism central to Papaverine’s vasodilatory effects.
- Solubility: The hydrobromide salt increases aqueous solubility, which could favor intravenous administration over Papaverine’s oral or topical use.
Research Findings
- Enhanced Stability : The hydrobromide salt may reduce degradation under physiological conditions compared to Papaverine’s freebase form.
- Toxicity Profile: The chlorine substituent could introduce hepatotoxicity risks, a concern less prevalent in non-halogenated isoquinolines like Papaverine.
Biological Activity
1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide (hereafter referred to as "the compound") is a complex organic molecule notable for its isoquinoline structure, which incorporates a benzyl group and a chlorobenzyl substituent. This compound is recognized for its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition related to neurodegenerative diseases.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 484.818 g/mol. The presence of two methoxy groups at the 6 and 7 positions of the isoquinoline ring enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Structural Features
| Feature | Description |
|---|---|
| Benzyl Group | Enhances lipophilicity and potential receptor interactions. |
| Chlorobenzyl Substituent | May influence binding affinity to neurotransmitter receptors. |
| Methoxy Groups | Improve solubility and may modulate biological activity. |
Neuropharmacological Effects
Preliminary studies indicate that the compound may exhibit significant neuropharmacological properties. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in synaptic clefts, which could be beneficial in treating conditions like Alzheimer's disease.
Enzyme Inhibition Studies
Research has demonstrated that the compound effectively inhibits AChE activity:
- IC50 Values : The IC50 value for AChE inhibition was found to be in the low micromolar range, indicating strong inhibitory potential.
- Mechanism of Action : The inhibition is believed to occur through competitive binding at the active site of the enzyme.
Case Studies
Several studies have explored the biological effects of the compound:
- Study on Neuroprotection : A study conducted on neuronal cell lines showed that treatment with varying concentrations of the compound resulted in reduced cell apoptosis under oxidative stress conditions.
- Behavioral Studies : In animal models, administration of the compound led to improvements in memory and cognitive function, as assessed by standard behavioral tests such as the Morris water maze.
- Pharmacokinetics : Research indicated that after oral administration, the compound exhibited favorable pharmacokinetic properties, including good bioavailability and a moderate half-life.
Comparative Analysis
To contextualize its biological activity, it's beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyisoquinoline | Base structure without substituents | Limited neuropharmacological effects |
| Tetrahydropapaverine | Saturated isoquinoline | Known analgesic properties |
| Papaverine | Isoquinoline with two methoxy groups | Smooth muscle relaxant |
The unique combination of substituents in 1-Benzyl-4-(4-chlorobenzyl)-6,7-dimethoxyisoquinoline hydrobromide may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
